13-Hydroxyeicosatetraenoic acid is a bioactive lipid compound derived from arachidonic acid, a polyunsaturated fatty acid. It is part of the eicosanoid family, which plays crucial roles in various physiological processes, including inflammation, immunity, and cellular signaling. This compound is primarily produced through the enzymatic action of lipoxygenases on arachidonic acid.
13-Hydroxyeicosatetraenoic acid is synthesized in the body from arachidonic acid, which is found in the phospholipid membranes of cells. It can also be derived from dietary sources rich in omega-6 fatty acids.
The synthesis of 13-Hydroxyeicosatetraenoic acid typically involves the following methods:
The enzymatic pathway involves the incorporation of molecular oxygen into arachidonic acid, leading to the formation of hydroperoxides that are subsequently reduced to hydroxylated products.
13-Hydroxyeicosatetraenoic acid has a complex structure characterized by:
The reaction conditions typically include physiological pH and temperature, favoring enzymatic activity.
The mechanism by which 13-Hydroxyeicosatetraenoic acid exerts its effects involves:
Research indicates that it may influence the production of other inflammatory mediators and play a role in resolving inflammation.
13-Hydroxyeicosatetraenoic acid (13-HETE) is a bioactive lipid mediator derived from the oxidation of arachidonic acid (AA), an omega-6 polyunsaturated fatty acid (PUFA) integral to cell membrane phospholipids. As a member of the hydroxyeicosatetraenoic acid (HETE) family, 13-HETE participates in complex signaling networks that regulate numerous physiological and pathophysiological processes. This oxygenated metabolite is generated primarily through enzymatic pathways involving lipoxygenases (LOXs) and cytochrome P450 (CYP450) enzymes, though non-enzymatic peroxidation can also contribute to its formation. The biological significance of 13-HETE stems from its multifaceted roles in inflammation resolution, metabolic regulation, and cellular homeostasis. Its actions are mediated through receptor binding (e.g., peroxisome proliferator-activated receptors) and modulation of intracellular signaling cascades, positioning it as a crucial player in lipid mediator networks [9]. Research over the past four decades has progressively unveiled the complex and sometimes paradoxical functionalities of 13-HETE, revealing tissue-specific and context-dependent actions that range from protective anti-inflammatory effects to pathological contributions in cancer progression and metabolic diseases [6] [8].
13-Hydroxyeicosatetraenoic acid (13-HETE) is chemically defined as 13-hydroxy-(6Z,8E,10E,14Z)-eicosatetraenoic acid, with the molecular formula C₂₀H₃₂O₃ and a molecular weight of 320.47 g/mol. This eicosanoid features a 20-carbon chain backbone with four cis double bonds located at positions 6-7, 8-9, 10-11, and 14-15, creating a conjugated diene system adjacent to the hydroxyl group at carbon 13. The carbon numbering initiates at the carboxyl group (C-1), positioning the hydroxyl moiety at the C-13 position [3] [9].
A critical structural aspect of 13-HETE is its chiral center at C-13, leading to the existence of R and S stereoisomers. In biological systems, the 13(S)-HETE enantiomer predominates due to stereoselective biosynthesis by lipoxygenase enzymes, particularly 15-lipoxygenase-1 (15-LOX-1), which specifically generates the S-configured product. In contrast, non-enzymatic oxidation (e.g., through free radical-mediated lipid peroxidation) typically yields racemic mixtures [6] [9]. The structural conformation significantly influences its biological activity, as the spatial orientation determines receptor binding affinity and specificity. The presence of the conjugated diene system (between C10-C12 and C13-C15) contributes to its UV absorption characteristics, facilitating detection and quantification via high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.
Table 1: Molecular Characteristics of 13-HETE
Characteristic | Description |
---|---|
Systematic Name | 13-Hydroxy-(6Z,8E,10E,14Z)-eicosatetraenoic acid |
Molecular Formula | C₂₀H₃₂O₃ |
Molecular Weight | 320.47 g/mol |
IUPAC Name | (13S)-13-Hydroxyicosa-6Z,8E,10E,14Z-tetraenoic acid (predominant enantiomer) |
Major Biosynthetic Origin | 15-Lipoxygenase-1 (15-LOX-1) catalysis of arachidonic acid |
Key Structural Features | C13 hydroxyl group; conjugated diene system (C10-C15); four cis double bonds |
Predominant Enantiomer | 13(S)-HETE |
The lipophilic nature of 13-HETE dictates its cellular distribution and mode of action. As a fatty acid derivative, it can incorporate into membrane phospholipids or bind to fatty acid-binding proteins (FABPs) for intracellular trafficking. Its biological activities are primarily mediated through interactions with specific G-protein coupled receptors (GPCRs) and nuclear receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ), through which it modulates gene expression related to inflammation and metabolism [8] [9]. The structural integrity and stereochemical purity are therefore essential for its physiological functions, with even minor alterations significantly impacting its signaling potency and receptor selectivity.
The discovery of 13-HETE is intrinsically linked to the broader investigation of arachidonic acid metabolism that accelerated in the 1970s. Early research identified lipoxygenases as key enzymes generating monohydroxy fatty acids, with seminal work by Hamberg and Samuelsson in 1976 characterizing the 15-lipoxygenase pathway that produces 15-HETE from arachidonic acid. Subsequent studies revealed that 15-HETE could undergo further metabolism to form 13-hydroxy-14,15-epoxy compounds, hinting at the complexity of LOX-derived mediators [2]. The isolation and identification of 13-HETE as a distinct metabolite occurred in the late 1970s and early 1980s, facilitated by advancements in chromatographic separation techniques and mass spectrometry. Researchers demonstrated that both platelet-type 12-LOX and reticulocyte 15-LOX (now termed 15-LOX-1) could generate 13-HETE, with the latter showing positional specificity [2] [6].
A significant milestone emerged in the mid-1980s with the purification and cloning of 15-LOX-1 from rabbit reticulocytes and later from human sources. This confirmed its role as the primary enzyme responsible for 13(S)-HETE production in mammalian systems. Concurrently, researchers identified that cytochrome P450 enzymes, particularly those in the CYP2J and CYP2C subfamilies, could also generate 13-HETE, often with different stereoselectivity (e.g., 13(R)-HETE) compared to LOX-derived products [6]. The 1990s witnessed the elucidation of 13-HETE's biological functions, with research revealing its activation of PPARγ—a nuclear receptor critical for adipogenesis and insulin sensitization. This discovery positioned 13-HETE as a signaling molecule beyond mere inflammation modulation [9].
Table 2: Key Milestones in 13-HETE Research
Time Period | Research Milestone | Significance |
---|---|---|
1976-1980 | Characterization of 15-LOX pathway in leukocytes and reticulocytes | Identified 15-HETE as a major LOX metabolite; paved way for 13-HETE discovery |
Early 1980s | Isolation of 13-HETE from activated platelets and leukocytes | Confirmed 13-HETE as a distinct enzymatic product of AA metabolism |
Mid-1980s | Purification and cloning of 15-LOX-1 from rabbit and human tissues | Established primary enzymatic source for 13(S)-HETE biosynthesis |
1990s | Discovery of 13-HETE as a PPARγ ligand | Revealed role in metabolic regulation and adipogenesis |
Early 2000s | Identification of GPR31 as a specific receptor for 12(S)-HETE (structurally related) | Suggested potential GPCR targets for 13-HETE signaling |
2010-Present | Elucidation of 13-HETE's dual roles in cancer progression and diabetes pathogenesis | Highlighted context-dependent actions in disease states |
The 21st century has brought deeper mechanistic insights, particularly regarding 13-HETE's dual roles in disease. Studies in diabetes models demonstrated its involvement in pancreatic β-cell dysfunction and insulin resistance, while cancer research revealed both pro-tumorigenic and anti-tumorigenic effects depending on context. The development of genetically modified mouse models (e.g., 15-LOX-1 knockouts) and specific enzyme inhibitors has further refined our understanding of 13-HETE's physiological and pathological significance [8] [9]. Despite these advances, challenges remain in dissecting its receptor-mediated signaling and therapeutic targeting, representing active frontiers in lipid mediator research.
Within lipid mediator networks, 13-HETE functions as a multifunctional signaling molecule that bridges inflammation, metabolism, and cellular homeostasis. Its production is tightly regulated by the availability of free arachidonic acid (liberated by phospholipase A₂), the expression and activity of 15-LOX-1, and the cellular redox state influencing non-enzymatic formation. Unlike pro-inflammatory eicosanoids (e.g., leukotriene B₄), 13-HETE often exhibits anti-inflammatory and pro-resolving activities, particularly through its role as an endogenous activator of PPARγ [9]. PPARγ activation suppresses NF-κB signaling, reducing the expression of cytokines (e.g., TNF-α, IL-6) and adhesion molecules in endothelial cells and macrophages. This positions 13-HETE within specialized pro-resolving mediator (SPM) networks that actively promote inflammation resolution [5] [8].
13-HETE displays tissue-specific functionality that underscores its biological complexity. In the vascular endothelium, it enhances nitric oxide (NO) production and vasorelaxation, contributing to vascular homeostasis. In adipose tissue, it modulates adipogenesis and insulin sensitivity via PPARγ-dependent mechanisms. Conversely, in epithelial cells and certain tumors, it may promote cell proliferation and survival through MAPK/ERK pathway activation. This duality is particularly evident in diabetes, where 13-HETE protects vascular function but may contribute to β-cell lipotoxicity under hyperglycemic conditions [6] [8] [9].
Table 3: Biological Functions and Pathophysiological Roles of 13-HETE
Biological System | Primary Functions | Associated Diseases/States |
---|---|---|
Inflammatory System | PPARγ activation; NF-κB suppression; inflammation resolution | Chronic inflammation; atherosclerosis; autoimmune disorders |
Vascular System | Vasorelaxation; endothelial protection; NO production | Hypertension; endothelial dysfunction; atherosclerosis |
Metabolic System | Adipogenesis modulation; insulin sensitivity regulation; β-cell function | Obesity; type 2 diabetes; metabolic syndrome |
Oncology | Dual roles: Proliferation/survival in some cancers; anti-angiogenic in others | Colorectal cancer; breast cancer; prostate cancer |
Renal System | Regulation of glomerular filtration; sodium reabsorption | Diabetic nephropathy; hypertension-related kidney damage |
The positional isomerism among HETEs confers distinct biological activities. Compared to 5-HETE (chemotactic and pro-inflammatory), 12-HETE (pro-angiogenic and pro-tumorigenic), and 20-HETE (vasoconstrictive and hypertensive), 13-HETE generally exhibits more homeostatic and protective functions. However, its role can shift towards pathology in chronic diseases. For example, in diabetes, elevated 13-HETE levels correlate with renal dysfunction and retinopathy progression, likely due to increased oxidative stress and altered eicosanoid balance. In cancer, while some studies suggest anti-angiogenic effects, others report 13-HETE-mediated activation of survival pathways in tumor cells, highlighting context-dependent actions [6] [8]. This functional versatility underscores 13-HETE's significance as a node within broader lipid mediator networks, influencing physiological adaptations and pathological cascades across organ systems. Its interactions with other lipid mediators—such as competing with anti-inflammatory epoxyeicosatrienoic acids (EETs) for esterification into phospholipids—further illustrate its integrative role in eicosanoid crosstalk [5] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: